UNC9512

53BP1 antagonist TR-FRET assay IC50

UNC9512 is a best-in-class 53BP1 antagonist derived from DNA-encoded library screening and structure-guided optimization. IC50 0.46 µM with confirmed cellular target engagement. Using generic analogs yields unreliable data due to sensitivity to structural modifications. Procure this optimized lead for reproducible DNA repair and CRISPR gene-editing studies. Paired negative control UNC9518 available.

Molecular Formula C31H34N6O3
Molecular Weight 538.6 g/mol
Cat. No. B12378881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC9512
Molecular FormulaC31H34N6O3
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCC(C3)C(=O)NC4=CC=CC(=C4)C5=CC6=C(CNC6=O)C=C5
InChIInChI=1S/C31H34N6O3/c1-35-12-14-36(15-13-35)26-9-10-32-28(18-26)31(40)37-11-3-5-24(20-37)29(38)34-25-6-2-4-21(16-25)22-7-8-23-19-33-30(39)27(23)17-22/h2,4,6-10,16-18,24H,3,5,11-15,19-20H2,1H3,(H,33,39)(H,34,38)/t24-/m0/s1
InChIKeyOYWGFOXQBJYTIR-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC9512: A Potent and Selective 53BP1 Tandem Tudor Domain Antagonist for DNA Repair and Gene Editing Research


UNC9512 is a potent, selective small molecule antagonist of the methyl-lysine reader protein p53-binding protein 1 (53BP1) tandem Tudor domain (TTD) [1]. It is a best-in-class chemical probe derived from a focused DNA-encoded library (DEL) screen and subsequent structure-guided optimization of the hit compound UNC8531 [2]. Its primary utility lies in mechanistic studies of 53BP1 in DNA double-strand break repair, non-homologous end joining (NHEJ), homologous recombination (HR), and CRISPR/Cas9 gene editing [3].

Why In-Class 53BP1 Antagonists Cannot Be Substituted for UNC9512


Procurement of a generic 53BP1 antagonist or a less optimized analog as a substitute for UNC9512 is not scientifically valid. The potency, binding kinetics, and cellular target engagement of 53BP1 TTD ligands are exquisitely sensitive to even minor structural modifications, as demonstrated by the SAR campaign that produced UNC9512 [1]. For example, the direct precursor UNC8531 exhibits ~2-fold weaker binding in orthogonal biophysical assays and shows distinct cellular permeability characteristics, while structurally similar negative controls like UNC9518 are essentially inactive (IC50 >33 µM) [2]. Using a suboptimal analog will compromise the interpretation of 53BP1-dependent biological effects due to insufficient target engagement at relevant concentrations or unexpected off-target liabilities. UNC9512 represents the optimized lead from an extensive medicinal chemistry effort, and its specific properties are required for reproducible, high-quality data in cellular assays and functional genomics studies [3].

Quantitative Differentiation Evidence for UNC9512 vs. Closest Analogs


TR-FRET Potency Comparison: UNC9512 vs. Hit Compound UNC8531 and Negative Control UNC9518

In a TR-FRET displacement assay measuring binding to the 53BP1 TTD, UNC9512 demonstrates potent antagonism with an IC50 of 0.46 ± 0.21 μM, which is comparable to the hit compound UNC8531 (0.47 ± 0.09 μM). However, this assay alone does not fully capture the improvements in binding thermodynamics or kinetics. In contrast, the structurally related negative control UNC9518 (compound 19) shows an IC50 of >33 μM, confirming that the specific methyl-piperazine Kme mimetic of UNC9512 is essential for activity [1].

53BP1 antagonist TR-FRET assay IC50

Selectivity Profile: UNC9512 vs. Other Methyl-Lysine Reader Domains

UNC9512 was profiled against a panel of seven other methyl-lysine (Kme) reader domains from various families (Tudor, PHD, Chromodomain). In analogous TR-FRET displacement assays, UNC9512 showed no measurable binding affinity (IC50 >100 μM) for any of these off-target domains, including SETDB1 TTD, UHRF1 TTD, PHF19 Tudor-PHD, KDM7B JmjC-PHD, CBX2 CD, CDYL2 CD, and MPP8 CD. This selectivity profile is identical to that of UNC8531, which also showed IC50 >100 μM for all off-targets tested [1].

53BP1 antagonist selectivity methyl-lysine reader

Cellular Target Engagement: UNC9512 Confirmed in NanoBRET and Foci Formation Assays

UNC9512 engages full-length 53BP1 in a complex cellular environment, as confirmed by NanoBRET and 53BP1-dependent foci formation assays in HEK293T and U2OS cell lines. These orthogonal assays directly demonstrate that the compound can bind its target in living cells, a critical prerequisite for functional studies. The hit compound UNC8531 was also shown to engage cellular 53BP1 via these same assays, but UNC9512 was advanced as the lead due to its improved biophysical binding properties [1].

53BP1 antagonist cellular target engagement NanoBRET

Biophysical Binding Characterization: ITC and SPR Kd Values for UNC9512 vs. UNC8531

Orthogonal biophysical assays reveal that UNC9512 binds the 53BP1 TTD with improved affinity compared to the hit compound UNC8531. In isothermal titration calorimetry (ITC), UNC9512 exhibited a Kd of 0.41 ± 0.17 μM, a ~2.1-fold improvement over UNC8531 (0.85 ± 0.17 μM). Similarly, by surface plasmon resonance (SPR), UNC9512 showed a Kd of 0.17 ± 0.02 μM, a ~4.6-fold improvement over UNC8531 (0.79 ± 0.52 μM) [1].

53BP1 antagonist isothermal titration calorimetry surface plasmon resonance

Identification of a Structurally Similar Negative Control: UNC9518 (Inactive)

A key requirement for a high-quality chemical probe is the availability of a structurally similar, inactive negative control. During the SAR campaign, compound 19 (UNC9518) was identified as a close analog of UNC9512. In the TR-FRET assay, UNC9518 exhibited an IC50 of >33 μM, representing a >71-fold reduction in potency compared to UNC9512 (0.46 ± 0.21 μM) [1].

53BP1 antagonist negative control chemical probe

Recommended Research Applications for UNC9512 Based on Quantitative Evidence


Mechanistic Studies of 53BP1-Dependent DNA Double-Strand Break Repair Pathways

UNC9512 is ideally suited for dissecting the role of 53BP1 in DNA repair pathway choice. Its potent binding to the TTD (IC50 = 0.46 µM) and confirmed cellular target engagement in NanoBRET and foci formation assays enable precise modulation of 53BP1 function at the chromatin level. This facilitates the study of non-homologous end joining (NHEJ) vs. homologous recombination (HR) dynamics, particularly in the context of BRCA1 deficiency or other DNA damage response (DDR) defects [1].

Enhancing the Efficiency of Precise CRISPR/Cas9 Genome Editing

In CRISPR/Cas9 applications, UNC9512 can be used to temporarily inhibit 53BP1-mediated NHEJ, thereby promoting the more precise homology-directed repair (HR) pathway for gene editing. The compound's confirmed cellular activity and availability of a matched negative control (UNC9518) provide a robust chemical toolset for improving editing efficiency in difficult-to-transfect cell types, offering a small-molecule alternative to genetic knockout or protein-based inhibitors [1].

Epigenetic Chemical Probe Studies with a Matched Inactive Control

UNC9512, alongside its structurally similar negative control UNC9518 (IC50 >33 µM), constitutes a validated chemical probe pair for interrogating 53BP1 biology. This pair meets the rigorous standards for chemical probe usage, allowing researchers to distinguish on-target effects from off-target liabilities. The selectivity panel data (IC50 >100 µM against seven other Kme reader domains) further supports its use as a specific tool for modulating 53BP1 function in epigenetic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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